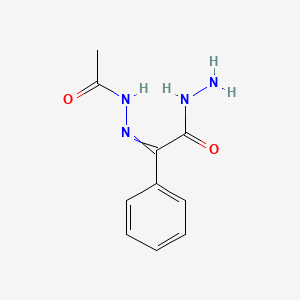
2-(Acetylhydrazono)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylhydrazono)-2-phenylacetohydrazide is an organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Acetylhydrazono)-2-phenylacetohydrazide can be synthesized through a multi-step process. The initial step involves the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone derivative by reacting with acetylhydrazine . This intermediate is then reacted with hydrazine hydrate to form phenylglyoxylic acid hydrazide-2-acetylhydrazone . The reaction is typically carried out in the presence of a polar organic solvent at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid hydrazide-2-acetylhydrazone are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylhydrazono)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylglyoxylic acid derivatives .
Applications De Recherche Scientifique
2-(Acetylhydrazono)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of phenylglyoxylic acid hydrazide-2-acetylhydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes .
Comparaison Avec Des Composés Similaires
2-(Acetylhydrazono)-2-phenylacetohydrazide can be compared with other similar compounds such as:
Phenylglyoxylic acid methyl ester 2-acetylhydrazone: This compound is an intermediate in the synthesis of phenylglyoxylic acid hydrazide-2-acetylhydrazone and shares similar chemical properties.
Acyl hydrazides: These compounds are structurally related and have similar reactivity patterns.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
N-[(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15) |
Clé InChI |
GMMXCUJVWPKZDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


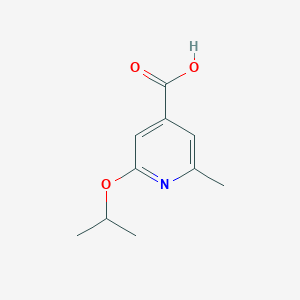
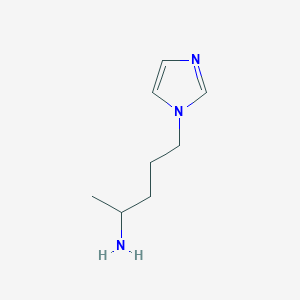
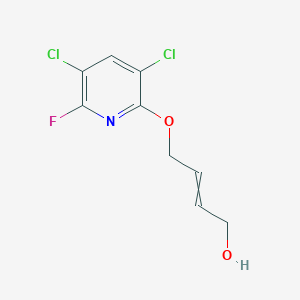
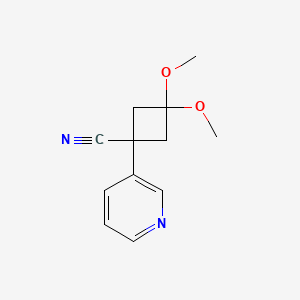
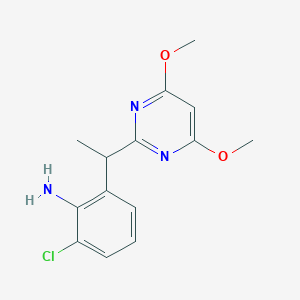
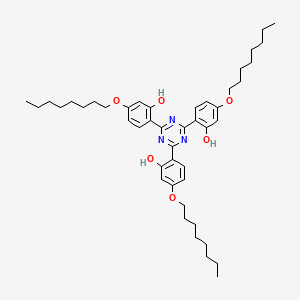
![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)
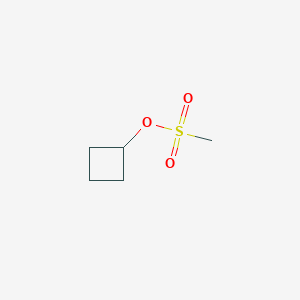

![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

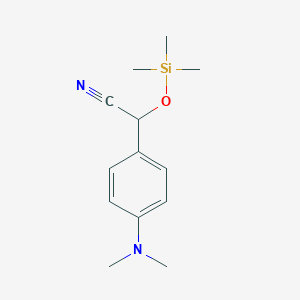
![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
